4-Hydroxy-4-(4-phenoxyphenyl)-1-iso-propylpiperidine
Descripción
4-Hydroxy-4-(4-phenoxyphenyl)-1-iso-propylpiperidine is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring, a 4-phenoxyphenyl substituent, and an iso-propyl group at the 1-position. The phenoxy group contributes to its lipophilicity and electronic profile, which may influence binding affinity and metabolic stability .
Propiedades
IUPAC Name |
4-(4-phenoxyphenyl)-1-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-16(2)21-14-12-20(22,13-15-21)17-8-10-19(11-9-17)23-18-6-4-3-5-7-18/h3-11,16,22H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJPPNVGQUIBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=C(C=C2)OC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-Hydroxy-4-(4-phenoxyphenyl)-1-iso-propylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure-Activity Relationship
The compound is synthesized through a multi-step process involving the modification of piperidine derivatives. The structure consists of a piperidine ring substituted with a phenoxy group and a hydroxyl group, which are crucial for its biological activity.
Key Findings on SAR:
- The presence of the hydroxyl group at the C-4 position enhances binding affinity to various receptors.
- Phenoxy substitution significantly affects the compound's interaction with nociceptin receptors, indicating potential analgesic properties .
1. Nociceptin Receptor Binding
Research indicates that 4-hydroxy derivatives exhibit high affinity for nociceptin receptors, which are implicated in pain modulation. This suggests potential applications in pain management therapies.
| Compound | Binding Affinity (Ki) | Activity |
|---|---|---|
| 4-Hydroxy-4-(4-phenoxyphenyl)-1-iso-propylpiperidine | Low nanomolar range | High affinity for nociceptin receptor |
2. Antimicrobial Activity
Investigations into the antimicrobial properties of related compounds suggest that modifications at the piperidine ring can lead to enhanced antimicrobial activity. While specific data on 4-hydroxy-4-(4-phenoxyphenyl)-1-iso-propylpiperidine is limited, similar compounds have shown promising results against various bacterial strains.
3. Inhibitory Effects on Tyrosinase
The compound's structural analogs have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Compounds with similar phenolic structures have demonstrated significant inhibitory effects, suggesting that 4-hydroxy derivatives may also possess this property.
Inhibition Data:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Analog A | 3.8 | Effective against tyrosinase |
| 4-Hydroxy Analog | TBD | Potential for further study |
Case Study 1: Pain Management
A study focused on the analgesic properties of piperidine derivatives found that compounds with a hydroxyl group at the C-4 position exhibited enhanced pain relief in animal models. This supports the hypothesis that 4-hydroxy-4-(4-phenoxyphenyl)-1-iso-propylpiperidine could be effective in treating chronic pain conditions.
Case Study 2: Melanin Biosynthesis Inhibition
Research on similar phenolic compounds has shown their effectiveness in inhibiting melanin production in vitro. The potential for using such compounds in cosmetic applications or skin-related therapies is significant, particularly for conditions like hyperpigmentation.
Comparación Con Compuestos Similares
Substituent Effects:
- 4-Methylthiophenyl: The sulfur atom in the methylthio group may increase metabolic susceptibility compared to the phenoxy variant, as seen in discontinued commercial products .
- 3-Methoxyphenyl : The methoxy group is electron-donating, altering electronic distribution and possibly enhancing binding to polar targets like kinases or GPCRs .
- Halogenated Derivatives (e.g., 4-fluorophenyl, chlorophenyl): Halogens improve metabolic stability and bioavailability, as demonstrated in pharmaceutical compounds like the TRPA1 modulator PIPC1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
